N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2-fluoro-5-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Introduction of various functional groups in place of the fluoro group.
Scientific Research Applications
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(2-bromo-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C16H14FN3O4 |
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Molecular Weight |
331.30 g/mol |
IUPAC Name |
N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14FN3O4/c1-11-3-2-4-14(7-11)24-10-16(21)19-18-9-12-8-13(20(22)23)5-6-15(12)17/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
HBOSOJNNNSTPPT-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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